molecular formula C26H25N3O2 B11524865 (3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11524865
M. Wt: 411.5 g/mol
InChI Key: VBBWEQSEMRLRAK-UHFFFAOYSA-N
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Description

(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Piperidine Ring: This step involves the alkylation of the indole core with a piperidine derivative, often using a base such as sodium hydride.

    Attachment of the Phenoxyphenyl Group: This is typically done through a nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nitric acid, bromine, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological pathways and interactions, particularly those involving neurotransmitters.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing the signaling pathways involved in neurological processes. This can lead to changes in neurotransmitter release and uptake, ultimately affecting brain function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(4-methoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
  • (3E)-3-[(4-chlorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in organic electronics and medicinal chemistry, where these properties can be leveraged to achieve specific effects.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

3-(4-phenoxyphenyl)imino-1-(piperidin-1-ylmethyl)indol-2-one

InChI

InChI=1S/C26H25N3O2/c30-26-25(27-20-13-15-22(16-14-20)31-21-9-3-1-4-10-21)23-11-5-6-12-24(23)29(26)19-28-17-7-2-8-18-28/h1,3-6,9-16H,2,7-8,17-19H2

InChI Key

VBBWEQSEMRLRAK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O

Origin of Product

United States

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